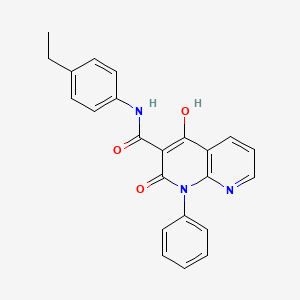
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.41 g/mol
The structure features a naphthyridine core, which is known for its biological activity, particularly in medicinal chemistry.
Antiparasitic Activity
A study focusing on the SAR of naphthyridine derivatives revealed that modifications to the hydroxyl group significantly affect antiparasitic activity. For instance, the removal or methylation of the 8-hydroxyl group in naphthyridines led to a notable decrease in activity against Leishmania species. The most active compounds retained the hydroxyl functionality, suggesting its critical role in binding and efficacy .
Anticancer Properties
Research indicates that naphthyridine derivatives, including our compound of interest, exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain analogues possess IC50 values in the low micromolar range against leukemia cell lines, indicating potential as anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Key findings include:
- Hydroxyl Group : Essential for maintaining antiparasitic activity.
- Substituents on Naphthyridine : The introduction of electron-donating or withdrawing groups can modulate potency and selectivity.
- Amide Linkage : The presence of an amide bond has been shown to enhance metabolic stability while retaining biological activity .
Case Study 1: Antileishmanial Activity
In a comparative study, several naphthyridine derivatives were tested for their efficacy against Leishmania donovani. The compound this compound demonstrated promising results with an IC50 value significantly lower than that of standard treatments. This suggests its potential as a lead compound for further development in treating leishmaniasis .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Lead Compound | 0.5 | Antileishmanial |
| Standard Treatment | 1.5 | Antileishmanial |
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In another investigation involving human leukemia cell lines (CCRF-CEM), the compound exhibited a GI50 value of 10 nM, indicating strong cytotoxic effects. This highlights its potential role in cancer therapy and warrants further exploration into its mechanism of action and specificity .
科学研究应用
Anticancer Activity
Numerous studies have investigated the anticancer properties of naphthyridine derivatives, including N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide.
Case Studies:
- Cytotoxicity Assessments : A series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range against breast and colon cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12 | HBL-100 (breast) | 1.37 |
| 17 | KB (oral) | 3.7 |
| 22 | SW-620 (colon) | 3.0 |
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptotic pathways and inhibition of cell proliferation through the regulation of cytokine levels .
Anti-inflammatory Properties
In addition to their anticancer potential, naphthyridine derivatives have shown promise in anti-inflammatory applications.
Research Findings:
A study reported that specific naphthyridine derivatives significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo, suggesting their potential utility in treating inflammatory diseases .
Antimicrobial Activity
Some derivatives of naphthyridine compounds have also been studied for their antimicrobial properties. For example, certain derivatives demonstrated activity against bacterial strains, contributing to their potential use in treating infections .
Structure-Activity Relationship (SAR)
The structure of naphthyridine derivatives plays a crucial role in their biological activities. Modifications at various positions on the naphthyridine ring can enhance or diminish their pharmacological effects.
Key Findings:
Research has shown that substituents at the N-1 and C-7 positions significantly influence the anticancer activity of these compounds. For instance, the introduction of specific functional groups has been linked to improved efficacy against tumor cells .
属性
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-2-15-10-12-16(13-11-15)25-22(28)19-20(27)18-9-6-14-24-21(18)26(23(19)29)17-7-4-3-5-8-17/h3-14,27H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBFSATPDYOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














